
Gefitinib 3,4-Difluoro Impurity HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.
Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity
Types of Reactions:
Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Role in Pharmaceutical Development
Impurity Profiling
In the pharmaceutical industry, the characterization of impurities is critical for ensuring drug safety and efficacy. Gefitinib 3,4-Difluoro Impurity HCl is studied extensively to understand its impact on the overall quality of gefitinib formulations. Regulatory bodies like the FDA require detailed impurity profiles for drug approval, making compounds like this impurity essential for compliance with Good Manufacturing Practices (GMP) .
Stability Studies
Stability studies involving gefitinib formulations often assess the degradation pathways influenced by various impurities, including this compound. Understanding how this impurity affects the stability of gefitinib can lead to improved formulation strategies that enhance shelf life and therapeutic effectiveness .
Research Applications
Mechanistic Studies in Cancer Research
this compound has been utilized in mechanistic studies to explore its effects on EGFR signaling pathways. Research indicates that impurities can influence drug action and resistance mechanisms in cancer cells. For instance, studies have shown that certain impurities can alter the binding affinity of gefitinib to its target EGFR, potentially leading to variations in therapeutic outcomes .
Development of PROTACs
Recent advancements have seen the integration of gefitinib derivatives into targeted protein degradation strategies. Gefitinib-based PROTACs (Proteolysis Targeting Chimeras) have been developed to selectively degrade mutant forms of EGFR associated with resistance to standard therapies. The incorporation of this compound into these novel compounds has been explored for enhancing their efficacy against resistant cancer cell lines .
Case Studies and Clinical Trials
Combination Therapy Trials
A notable clinical trial investigated the efficacy of gefitinib combined with bevacizumab as a first-line treatment for advanced NSCLC. The study highlighted how impurities like this compound could potentially affect patient responses due to their influence on drug metabolism and pharmacokinetics .
- Study Overview:
Wirkmechanismus
Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .
Vergleich Mit ähnlichen Verbindungen
Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:
Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .
Biologische Aktivität
Gefitinib 3,4-Difluoro Impurity HCl is a derivative of gefitinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.
Molecular Structure and Composition:
- Chemical Name: N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride
- Molecular Formula: C22H24F2N4O3·2 HCl
- Molecular Weight: 430.46 g/mol
Gefitinib functions by selectively inhibiting the EGFR tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell proliferation and survival. The inhibition occurs through competitive binding to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the MAPK and PI3K-AKT pathways .
Pharmacokinetics
The pharmacokinetic profile of gefitinib indicates:
- Absorption: Slow absorption with a mean bioavailability of approximately 60%.
- Peak Plasma Levels: Achieved within 3 to 7 hours post-administration.
- Half-Life: Approximately 48 hours.
- Metabolism: Primarily metabolized by CYP3A4 in the liver.
- Elimination: Mainly through feces (86%), with renal excretion accounting for less than 4% .
In Vitro Studies
Research has demonstrated that gefitinib derivatives exhibit anti-proliferative activity against various NSCLC cell lines. For instance, studies indicated that gefitinib has an IC50 (half maximal inhibitory concentration) ranging from 14.62 μM to 20.56 μM against different cancer cell lines, suggesting moderate potency .
Clinical Case Studies
-
Efficacy in NSCLC Patients:
A study conducted in Vietnam evaluated gefitinib's effectiveness as a first-line treatment for advanced NSCLC. The overall response rate (ORR) was reported at 59.2%, with a disease control rate (DCR) of 95.8% after three months of treatment. The median progression-free survival (PFS) was noted at 14.5 months . -
Comparison with Other Therapies:
In a comparative analysis involving multiple clinical trials, gefitinib demonstrated similar efficacy to erlotinib in NSCLC patients, with comparable toxicity profiles. Both drugs showed significant improvements in ORR among patients harboring EGFR mutations .
Toxicity and Side Effects
Common adverse effects associated with gefitinib include:
- Rash and acne (41.7% incidence)
- Diarrhea
- Anorexia
- Transaminitis (elevated liver enzymes)
These adverse events predominantly fall within grades 1 and 2 on the Common Terminology Criteria for Adverse Events (CTCAE) scale .
Data Table: Summary of Key Findings
Study/Trial | Sample Size | ORR (%) | DCR (%) | Median PFS (months) | Common Toxicities |
---|---|---|---|---|---|
Vietnamese Study | 120 | 59.2 | 95.8 | 14.5 | Rash, diarrhea |
IPASS Trial | N/A | 71.2 | N/A | N/A | Rash, fatigue |
NEJ002 Trial | N/A | 73.7 | N/A | N/A | Rash, anorexia |
Eigenschaften
CAS-Nummer |
184475-68-1 |
---|---|
Molekularformel |
C22H25F2N4O3Cl |
Molekulargewicht |
466.92 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.